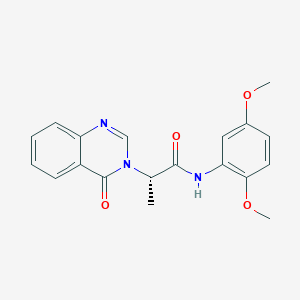![molecular formula C14H16N2O5 B11017958 (3S)-2-{[(1S)-1-carboxyethyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B11017958.png)
(3S)-2-{[(1S)-1-carboxyethyl]carbamoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-({[(1S)-1-CARBOXYETHYL]AMINO}CARBONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a tetrahydroisoquinoline core and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-({[(1S)-1-CARBOXYETHYL]AMINO}CARBONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the carboxyethyl and aminocarbonyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-({[(1S)-1-CARBOXYETHYL]AMINO}CARBONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3S)-2-({[(1S)-1-CARBOXYETHYL]AMINO}CARBONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-2-({[(1S)-1-CARBOXYETHYL]AMINO}CARBONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Puerarin: Known for its anti-inflammatory effects and potential in treating osteoarthritis.
Uniqueness
(3S)-2-({[(1S)-1-CARBOXYETHYL]AMINO}CARBONYL)-1,2,3,4-TETRAHYDRO-3-ISOQUINOLINECARBOXYLIC ACID stands out due to its unique structure and multifunctional properties, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O5 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
(3S)-2-[[(1S)-1-carboxyethyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c1-8(12(17)18)15-14(21)16-7-10-5-3-2-4-9(10)6-11(16)13(19)20/h2-5,8,11H,6-7H2,1H3,(H,15,21)(H,17,18)(H,19,20)/t8-,11-/m0/s1 |
InChI Key |
YBQVTWAORGPJPA-KWQFWETISA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11017880.png)
![trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11017884.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B11017887.png)

![ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11017895.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11017903.png)

![N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11017907.png)
![2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B11017921.png)
![Isopropyl (2S)-2-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]-3-phenylpropanoate](/img/structure/B11017928.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11017930.png)


![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11017964.png)
